

# A Comparative Meta-Analysis of Nelipepimut-S and Alternative Immunotherapies in Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Nelipepimut-S |           |
| Cat. No.:            | B1678017      | Get Quote |

A detailed review of **Nelipepimut-S** phase I and II clinical trial data in the context of current immunotherapeutic alternatives for breast cancer, providing researchers, scientists, and drug development professionals with a comprehensive comparative guide.

This guide provides a meta-analysis of **Nelipepimut-S** (NPS, E75, NeuVax<sup>™</sup>), a HER2-derived peptide vaccine, based on its phase I and II clinical trial data. Its performance is objectively compared with other immunotherapeutic alternatives for breast cancer, supported by experimental data. The information is intended for researchers, scientists, and professionals in drug development to facilitate an understanding of the clinical landscape and future directions in breast cancer immunotherapy.

#### **Nelipepimut-S: An Overview**

**Nelipepimut-S** is a peptide vaccine derived from the human epidermal growth factor receptor 2 (HER2) protein. It is designed to stimulate an immune response against cancer cells that express HER2. The vaccine is composed of the E75 peptide (a nine-amino acid, MHC class I peptide) combined with a granulocyte-macrophage colony-stimulating factor (GM-CSF) adjuvant.[1][2] The proposed mechanism of action involves the presentation of the E75 peptide by antigen-presenting cells to cytotoxic T lymphocytes (CTLs), leading to their activation and subsequent destruction of HER2-expressing tumor cells.[3]

## Nelipepimut-S Phase I/II Clinical Trial Data







Phase I and II clinical trials of **Nelipepimut-S** were conducted as dose escalation and schedule optimization studies. These trials enrolled node-positive and high-risk node-negative breast cancer patients with tumors expressing any level of HER2 (immunohistochemistry 1-3+).[4] HLA-A2/A3 positive patients were vaccinated, while others were followed as a control group.[4] The optimal dose was determined to be 1000 µg of **Nelipepimut-S** with 250 µg of GM-CSF.

The trials demonstrated that **Nelipepimut-S** was safe and could elicit a HER2-specific immune response. Early results suggested a potential clinical benefit in preventing disease recurrence. However, the subsequent phase III PRESENT trial was stopped for futility, as it failed to show a significant difference in invasive disease-free survival between the **Nelipepimut-S** and placebo arms.

#### **Quantitative Data Summary**



| Trial<br>Phase                     | Patient<br>Populatio<br>n                                                         | Treatmen<br>t Arm                           | Control<br>Arm  | Outcome<br>Measure                              | Result                                            | Citation |
|------------------------------------|-----------------------------------------------------------------------------------|---------------------------------------------|-----------------|-------------------------------------------------|---------------------------------------------------|----------|
| Phase I/II                         | Node- positive and high- risk node- negative breast cancer (any HER2 expression ) | Nelipepimu<br>t-S + GM-<br>CSF              | Observatio<br>n | 5-year<br>Disease-<br>Free<br>Survival<br>(DFS) | 89.7%                                             | 80.2%    |
| Phase I/II<br>(Optimally<br>Dosed) | Node- positive and high- risk node- negative breast cancer (any HER2 expression ) | Nelipepimu<br>t-S (1000<br>μg) + GM-<br>CSF | Observatio<br>n | 5-year<br>Disease-<br>Free<br>Survival<br>(DFS) | 94.6%                                             | 80.2%    |
| Phase II<br>(DCIS)                 | HLA-A2-<br>positive<br>Ductal<br>Carcinoma<br>In Situ                             | Nelipepimu<br>t-S + GM-<br>CSF              | GM-CSF<br>alone | NPS-<br>specific<br>CTL<br>response             | Numerical increase, not statistically significant |          |

### **Comparison with Alternative Immunotherapies**

The landscape of immunotherapy for breast cancer has evolved significantly, with several alternatives to **Nelipepimut-S** now established as standards of care or showing promise in clinical trials. This section compares **Nelipepimut-S** with monoclonal antibodies, antibody-drug conjugates (ADCs), immune checkpoint inhibitors, and CAR-T cell therapy.





#### **Monoclonal Antibodies: Trastuzumab and Pertuzumab**

Trastuzumab and Pertuzumab are monoclonal antibodies that target the HER2 receptor. They represent a cornerstone of treatment for HER2-positive breast cancer.

| Therapy                        | Trial                                                    | Patient<br>Population                    | Key<br>Outcome                         | Result                                                | Citation |
|--------------------------------|----------------------------------------------------------|------------------------------------------|----------------------------------------|-------------------------------------------------------|----------|
| Trastuzumab                    | NSABP B-31<br>/ NCCTG<br>N9831<br>(Combined<br>Analysis) | HER2-<br>positive early<br>breast cancer | 3-year<br>recurrence<br>risk reduction | ~50%                                                  |          |
| Pertuzumab<br>+<br>Trastuzumab | APHINITY                                                 | HER2-<br>positive early<br>breast cancer | 10-year<br>Overall<br>Survival (OS)    | 91.6% (vs.<br>89.8% with<br>Trastuzumab<br>+ placebo) | _        |

# Antibody-Drug Conjugates (ADCs): T-DM1 and Trastuzumab Deruxtecan

ADCs combine the targeting specificity of an antibody with the cytotoxic effect of a chemotherapy drug.



| Therapy                                      | Trial                | Patient<br>Population                                                                                   | Key<br>Outcome                                           | Result                                   | Citation |
|----------------------------------------------|----------------------|---------------------------------------------------------------------------------------------------------|----------------------------------------------------------|------------------------------------------|----------|
| Ado-<br>trastuzumab<br>emtansine (T-<br>DM1) | KATHERINE            | HER2- positive early breast cancer with residual invasive disease after neoadjuvant therapy             | 7-year<br>Invasive<br>Disease-Free<br>Survival<br>(iDFS) | 80.8% (vs.<br>67.1% with<br>Trastuzumab) |          |
| Trastuzumab<br>deruxtecan<br>(T-DXd)         | DESTINY-<br>Breast05 | High-risk HER2- positive primary breast cancer with residual invasive disease after neoadjuvant therapy | 3-year<br>Invasive<br>Disease-Free<br>Survival<br>(iDFS) | 92.4% (vs.<br>83.7% with T-<br>DM1)      |          |

### Immune Checkpoint Inhibitors: Pembrolizumab

Immune checkpoint inhibitors block proteins that prevent the immune system from attacking cancer cells.

| Therapy           | Trial           | Patient<br>Population                                        | Key<br>Outcome                     | Result                                              | Citation |
|-------------------|-----------------|--------------------------------------------------------------|------------------------------------|-----------------------------------------------------|----------|
| Pembrolizum<br>ab | KEYNOTE-<br>522 | High-risk, early-stage triple- negative breast cancer (TNBC) | 5-year<br>Overall<br>Survival (OS) | 86.6% (vs.<br>81.7% with<br>chemotherap<br>y alone) |          |





#### Chimeric Antigen Receptor (CAR) T-Cell Therapy

CAR-T cell therapy involves genetically modifying a patient's T cells to recognize and attack cancer cells. This is an emerging area for solid tumors, including breast cancer.

| Therapy                 | Trial Phase | Patient<br>Population                                              | Key<br>Outcome                                   | Result                                           | Citation |  |
|-------------------------|-------------|--------------------------------------------------------------------|--------------------------------------------------|--------------------------------------------------|----------|--|
| HER2-CAR<br>T-cells     | Phase I     | HER2- positive advanced biliary tract cancer and pancreatic cancer | Median<br>Progression-<br>Free Survival<br>(PFS) | 4.8 months                                       |          |  |
| p95HER2-<br>CAR T-cells | Preclinical | HER2+,<br>p95HER2-<br>expressing<br>breast cancer<br>models        | Antitumor<br>response                            | Complete<br>tumor<br>regression in<br>xenografts | -        |  |

# **Experimental Protocols Nelipepimut-S Phase I/II Trials**

- Patient Population: Patients with histologically confirmed node-positive or high-risk nodenegative breast cancer with any degree of HER2 expression (IHC 1-3+). Patients were HLAtyped, and HLA-A2/A3 positive patients were assigned to the vaccine group.
- Dosing Regimen: The trials were dose escalation and schedule optimization studies. The
  optimal dose was determined to be 1000 μg of Nelipepimut-S mixed with 250 μg of GMCSF, administered as six monthly intradermal inoculations. Some patients received booster
  inoculations.
- Control Group: HLA-A2/A3 negative patients were followed prospectively as an observational control group.



• Endpoints: The primary efficacy endpoint was disease recurrence. Disease-Free Survival (DFS) was analyzed using Kaplan-Meier curves.

#### **APHINITY Trial (Pertuzumab)**

- Patient Population: Patients with HER2-positive, operable breast cancer.
- Treatment Arms: Patients were randomized to receive either pertuzumab or placebo, in combination with trastuzumab and chemotherapy.
- Endpoints: The primary endpoint was invasive disease-free survival. Overall survival was a key secondary endpoint.

#### **KATHERINE Trial (T-DM1)**

- Patient Population: Patients with HER2-positive early-stage breast cancer who had residual invasive disease in the breast or axillary nodes after receiving neoadjuvant chemotherapy plus a HER2-targeted therapy.
- Treatment Arms: Patients were randomized to receive 14 cycles of either T-DM1 or trastuzumab.
- Endpoints: The primary endpoint was invasive disease-free survival.

#### **DESTINY-Breast05 Trial (Trastuzumab Deruxtecan)**

- Patient Population: Patients with high-risk, HER2-positive primary breast cancer with residual invasive disease after neoadjuvant therapy.
- Treatment Arms: Patients were randomized to receive either trastuzumab deruxtecan (5.4 mg/kg) or T-DM1 (3.6 mg/kg) intravenously every three weeks for 14 cycles.
- Endpoints: The primary endpoint was invasive disease-free survival.

#### **KEYNOTE-522 Trial (Pembrolizumab)**

 Patient Population: Patients with previously untreated, high-risk, early-stage triple-negative breast cancer.



- Treatment Arms: Patients were randomized 2:1 to receive neoadjuvant pembrolizumab or placebo, both with chemotherapy. After surgery, patients received adjuvant pembrolizumab or placebo.
- Endpoints: The primary endpoints were pathological complete response and event-free survival. Overall survival was a key secondary endpoint.

#### **Visualizations**



Click to download full resolution via product page

Caption: Mechanism of action of the **Nelipepimut-S** vaccine.





Click to download full resolution via product page

Caption: Generalized workflow for **Nelipepimut-S** Phase I/II clinical trials.





#### Click to download full resolution via product page

Caption: Logical relationship of clinical outcomes for different immunotherapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. targetedonc.com [targetedonc.com]
- 2. onclive.com [onclive.com]
- 3. Adjuvant T-DM1 vs Trastuzumab for Residual HER2-Positive Breast Cancer Overall Survival in KATHERINE - The ASCO Post [ascopost.com]
- 4. Final report of the phase I/II clinical trial of the E75 (nelipepimut-S) vaccine with booster inoculations to prevent disease recurrence in high-risk breast cancer patients PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Meta-Analysis of Nelipepimut-S and Alternative Immunotherapies in Breast Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678017#a-meta-analysis-of-nelipepimut-s-phase-i-and-ii-clinical-trial-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com